Synthetic Yield Benchmarking
The synthesis of 909709-42-8 via lithiation-borylation of 3-fluoro-4'-propylbiphenyl with triisopropyl borate proceeds with a reported isolated yield of 65% . This is consistent with the 50-80% yield range typical for aryl boronic acids prepared by this method [1]. The yield is a direct consequence of the substrate's electronic and steric properties; the presence of a single ortho-fluorine does not significantly impede borylation, in contrast to more highly fluorinated or ortho-substituted arenes which can suffer from poor yields or require specialized, base-free protocols [2]. This reproducible yield provides a reliable cost-of-goods baseline for procurement and process scale-up compared to bespoke analogs requiring lower-yielding or more hazardous syntheses.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 65% (isolated yield, 0.1 mol scale) |
| Comparator Or Baseline | General Aryl Boronic Acids: 50-80% yield range via lithiation-borylation |
| Quantified Difference | Yield is within the standard, industrially viable range for this class. |
| Conditions | Reaction of 3-fluoro-4-propylbiphenyl with sec-butyllithium followed by triisopropyl borate in THF; hydrolysis with 10% HCl. |
Why This Matters
This data point establishes a quantifiable yield expectation for users producing or sourcing this specific intermediate, confirming its synthetic viability and enabling accurate cost modeling compared to lower-yielding specialty analogs.
- [1] Hall, D. G. (Ed.). (2006). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. (General yield ranges for boronic acid synthesis). View Source
- [2] Budiman, Y. P., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis, 363(9), 2224-2255. (Discussion on synthetic challenges with polyfluorinated substrates). View Source
